2-butoxy-N-(1-cyano-3-methylcyclohexyl)acetamide
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Description
“2-butoxy-N-(1-cyano-3-methylcyclohexyl)acetamide” is a complex organic compound. It contains a butoxy group (a four-carbon chain attached through an oxygen atom), a cyano group (a carbon triple-bonded to a nitrogen), a methyl group (a single carbon atom with three hydrogen atoms), and a cyclohexyl group (a six-carbon ring). The “acetamide” part of the name suggests it also contains a carbonyl group (a carbon double-bonded to an oxygen) adjacent to a nitrogen .
Molecular Structure Analysis
The structure of this compound would be quite complex due to the presence of several different functional groups. The cyclohexyl group would form a six-membered ring, with the methyl group attached to one of the carbons in the ring. The cyano group would likely be attached to the nitrogen in the acetamide group, and the butoxy group would be attached through an oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the butoxy group might make this compound more soluble in organic solvents. The cyano group could potentially make the compound more reactive .Future Directions
The study of new and complex organic compounds like “2-butoxy-N-(1-cyano-3-methylcyclohexyl)acetamide” is an important area of research in chemistry. These compounds can have a wide range of interesting and useful properties, and studying them can lead to the development of new materials, drugs, or chemical processes .
properties
IUPAC Name |
2-butoxy-N-(1-cyano-3-methylcyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-3-4-8-18-10-13(17)16-14(11-15)7-5-6-12(2)9-14/h12H,3-10H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNZVDVBTNJEGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(=O)NC1(CCCC(C1)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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